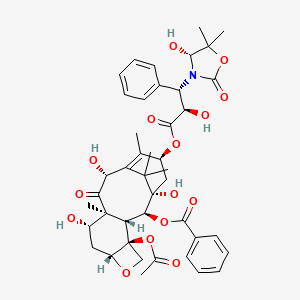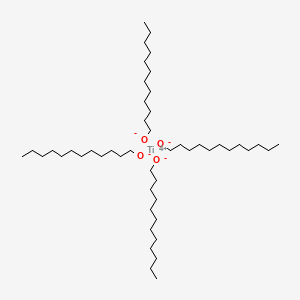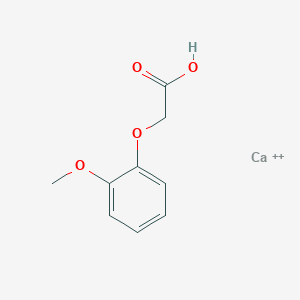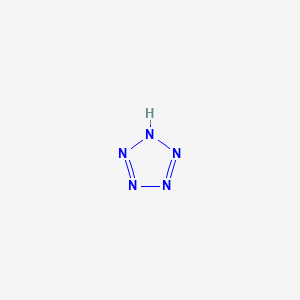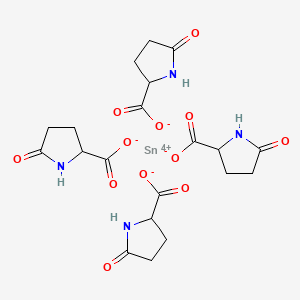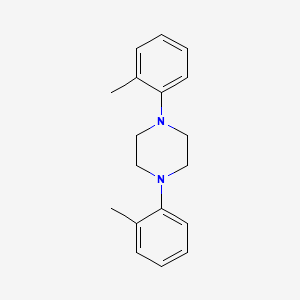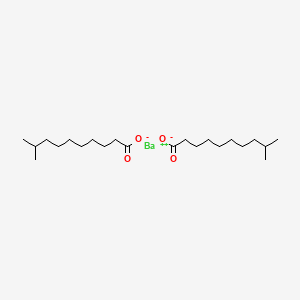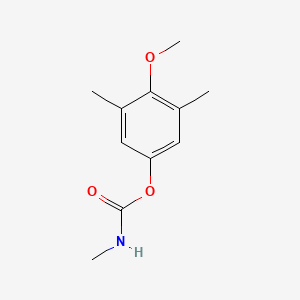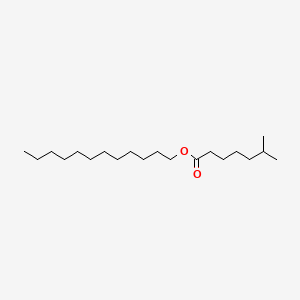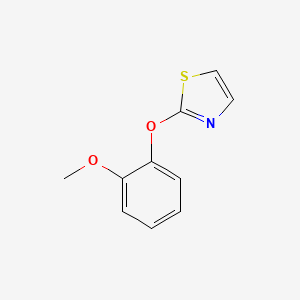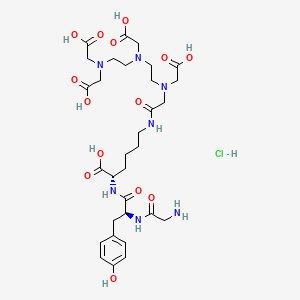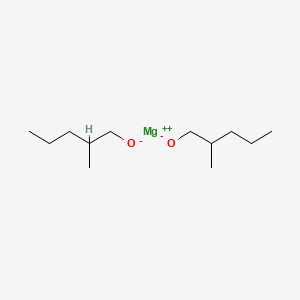
magnesium;2-methylpentan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;2-methylpentan-1-olate is an organometallic compound that features a magnesium atom bonded to a 2-methylpentan-1-olate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2-methylpentan-1-olate typically involves the reaction of magnesium with 2-methylpentan-1-ol in the presence of a suitable solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
Mg+2-methylpentan-1-ol→this compound+H2
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors where magnesium is reacted with 2-methylpentan-1-ol under controlled conditions. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;2-methylpentan-1-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in various organic reactions.
Substitution: The magnesium atom can be substituted by other metal atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated compounds and other metal salts are often used in substitution reactions.
Major Products Formed
Oxidation: Magnesium oxide and organic by-products.
Reduction: Reduced organic compounds.
Substitution: New organometallic compounds with different metal centers.
Applications De Recherche Scientifique
Magnesium;2-methylpentan-1-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of magnesium;2-methylpentan-1-olate involves its ability to donate electrons and form bonds with other molecules. The magnesium atom acts as a Lewis acid, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium ethoxide
- Magnesium isopropoxide
- Magnesium tert-butoxide
Comparison
Magnesium;2-methylpentan-1-olate is unique due to its specific ligand structure, which imparts different reactivity and properties compared to other magnesium alkoxides. Its larger and more complex ligand can influence its solubility, stability, and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
96826-95-8 |
|---|---|
Formule moléculaire |
C12H26MgO2 |
Poids moléculaire |
226.64 g/mol |
Nom IUPAC |
magnesium;2-methylpentan-1-olate |
InChI |
InChI=1S/2C6H13O.Mg/c2*1-3-4-6(2)5-7;/h2*6H,3-5H2,1-2H3;/q2*-1;+2 |
Clé InChI |
SQGOXAQJVLQRQL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)C[O-].CCCC(C)C[O-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


